molecular formula C18H24F3N5O2S B6476069 N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2640817-80-5

N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine

カタログ番号: B6476069
CAS番号: 2640817-80-5
分子量: 431.5 g/mol
InChIキー: NAQPAMFVZAQYQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidin-3-yl scaffold substituted with a sulfonylated 1-ethyl-2-methylimidazole moiety and an N-methyl-3-(trifluoromethyl)pyridin-2-amine group. The ethyl and methyl substituents on the imidazole ring likely modulate steric and electronic properties, influencing target binding .

特性

IUPAC Name

N-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N5O2S/c1-4-25-12-16(23-13(25)2)29(27,28)26-10-6-7-14(11-26)24(3)17-15(18(19,20)21)8-5-9-22-17/h5,8-9,12,14H,4,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQPAMFVZAQYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

(a) N-Methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine ()

  • Structural Difference : Replaces the imidazole ring with a 1,3,5-trimethylpyrazole sulfonyl group.
  • Impact: Pyrazole’s reduced basicity compared to imidazole may alter binding kinetics.

(b) 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) ()

  • Structural Difference : Pyrrole-carboxamide core with a CF₃-pyridine substituent.
  • Key Data : Molecular weight 392.2, HPLC purity 98.67%. The pyrrole-carboxamide may enhance π-π stacking, but the absence of a sulfonyl linker reduces solubility compared to the target compound .

Piperidine-Linked Trifluoromethylpyridine Analogues

(a) {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ()

  • Structural Difference : Benzoimidazole core with dual CF₃ groups.
  • Key Data : LC/MS m/z 546.1 (M+H⁺). The benzoimidazole system provides planar rigidity, favoring intercalation in hydrophobic pockets. Dual CF₃ groups enhance potency but may increase metabolic liabilities .

(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Structural Difference : Pyrazole ring with cyclopropylamine.
  • Synthesis : Yield 17.9%, mp 104–107°C. The cyclopropyl group improves metabolic stability, but the absence of a sulfonyl group reduces solubility .

Sulfonamide-Linked Heterocycles

N-(2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine ()

  • Structural Difference: 4-Methoxybenzenesulfonyl-pyrazole linked to a phenoxyethyl-piperidine.
  • Key Data: Molecular weight 464.53.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Imidazole-sulfonyl-piperidine 1-Ethyl-2-methylimidazole, CF₃-pyridine ~480 (estimated) Balanced solubility, metabolic stability
Compound Pyrazole-sulfonyl-piperidine 1,3,5-Trimethylpyrazole ~470 (estimated) High steric bulk, reduced flexibility
Compound 41 () Pyrrole-carboxamide CF₃-pyridine 392.2 High purity (98.67%), planar core
Example 74 () Benzoimidazole-pyridine Dual CF₃ groups 546.1 (M+H⁺) Enhanced potency, metabolic risk
Compound Pyrazole-sulfonamide 4-Methoxybenzenesulfonyl 464.54 Improved oxidative stability

Research Findings and Implications

  • Trifluoromethyl Groups : The CF₃ group in the target compound and analogues (e.g., ) enhances target binding via hydrophobic interactions and metabolic resistance.
  • Heterocyclic Diversity : Imidazole (target) vs. pyrazole () sulfonyl groups influence basicity and steric profiles, affecting selectivity .
  • Synthetic Feasibility : Lower yields in cyclopropylamine derivatives (, .9%) highlight challenges in piperidine functionalization compared to sulfonylation routes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。